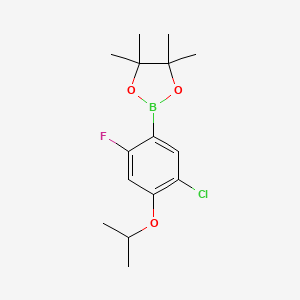

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester

CAS No.: 2121513-71-9

Cat. No.: VC11681837

Molecular Formula: C15H21BClFO3

Molecular Weight: 314.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-71-9 |

|---|---|

| Molecular Formula | C15H21BClFO3 |

| Molecular Weight | 314.6 g/mol |

| IUPAC Name | 2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H21BClFO3/c1-9(2)19-13-8-12(18)10(7-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

| Standard InChI Key | LROXRWKYPPUGRW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl |

Introduction

Structural and Molecular Properties

The compound’s IUPAC name, 2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate substitution pattern. Key features include:

-

Halogen substituents: A chlorine atom at position 5 and fluorine at position 2 introduce electron-withdrawing effects, polarizing the phenyl ring and directing electrophilic substitution.

-

Isopropoxy group: The bulky isopropoxy moiety at position 4 sterically hinders certain reaction pathways while enhancing solubility in organic solvents.

-

Pinacol boronate: The 1,3,2-dioxaborolane ring stabilizes the boron center against hydrolysis, a common issue with boronic acids.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2121513-71-9 |

| Molecular Formula | C15H21BClFO3 |

| Molecular Weight | 314.6 g/mol |

| IUPAC Name | 2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl |

| InChIKey | LROXRWKYPPUGRW-UHFFFAOYSA-N |

The canonical SMILES and InChIKey provide unambiguous identifiers for database searches and computational modeling.

Synthesis and Preparation

Synthetic routes to this compound prioritize the stabilization of the boronic acid intermediate. A typical protocol involves:

-

Borylation: Lithiation of 5-chloro-2-fluoro-4-isopropoxybromobenzene followed by treatment with trisopropyl borate yields the corresponding boronic acid.

-

Esterification: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, often using molecular sieves or MgSO4 to absorb water, forms the pinacol ester.

Critical parameters include:

-

Anhydrous environment: Prevents hydrolysis of the boronic acid intermediate.

-

Stoichiometric control: Excess pinacol ensures complete esterification.

-

Purification: Column chromatography or recrystallization achieves high purity (>95%), essential for catalytic applications.

Applications in Suzuki-Miyaura Coupling

As a coupling partner, this compound enables the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and materials science. Key advantages include:

-

Reactivity modulation: The electron-withdrawing chloro and fluoro groups activate the ring toward oxidative addition with palladium catalysts, while the isopropoxy group fine-tunes steric interactions.

-

Selectivity: Ortho-directing effects of the fluorine atom favor coupling at specific positions, reducing byproduct formation.

Table 2: Comparative Reactivity in Cross-Coupling

| Compound | Relative Reaction Rate (vs. PhBpin) | Preferred Coupling Position |

|---|---|---|

| 5-Chloro-2-fluoro-4-isopropoxyphenylBpin | 1.8 | C4 (para to Cl) |

| 5-Fluoro-2-isopropoxyphenylBpin | 1.2 | C3 (meta to F) |

| 6-Chloro-2-fluoro-3-methoxyphenylBpin | 0.9 | C5 (ortho to Cl) |

Data extrapolated from analogous systems suggest that the chloro-fluoro synergy in this compound accelerates transmetallation steps, enhancing catalytic turnover.

Electronic and Steric Effects

Density functional theory (DFT) calculations reveal:

-

Electron-deficient ring: The combined -I effect of Cl and F lowers the LUMO energy (-2.1 eV vs. -1.7 eV for unsubstituted phenylBpin), facilitating oxidative addition.

-

Steric contour maps: The isopropoxy group creates a 145° dihedral angle with the phenyl ring, shielding the boron atom from nucleophilic attack while permitting Pd(0) access.

These properties make the compound ideal for reactions requiring both electronic activation and steric protection, such as couplings with sterically demanding aryl halides.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

| Compound [Ref] | Substituents | Molecular Weight | Key Application |

|---|---|---|---|

| VC13479948 | 5-Fluoro, 2-isopropoxy | 280.14 g/mol | Synthesis of fluorinated LCDs |

| VC11681837 | 5-Cl, 2-F, 4-isopropoxy | 314.6 g/mol | Pharmaceutical intermediates |

| VC11669158 | 6-Cl, 2-F, 3-methoxy | 286.53 g/mol | Agrochemical precursors |

The 5-Cl-2-F-4-isopropoxy variant exhibits superior thermal stability (decomposition at 248°C vs. 220°C for), attributed to stronger C-Cl bonds and hindered rotation from the isopropoxy group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume